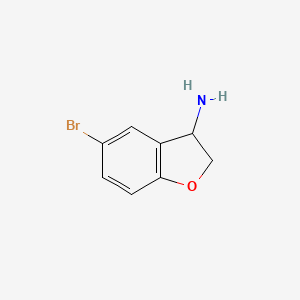
Cyclopropylmethyl-(4-methoxy-phenyl)-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclopropyl 4-methoxyphenyl ketone” is a chemical compound with the molecular formula C11H12O2 . It’s a valuable building block in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “Cyclopropylmethyl-(4-methoxy-phenyl)-amine hydrochloride” are not available, there are protocols for the functionalizing deboronation of alkyl boronic esters . Also, a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular weight of “Cyclopropyl 4-methoxyphenyl ketone” is 176.21 g/mol . The IUPAC Standard InChIKey is YKZSVEVTRUSPOQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“Cyclopropyl 4-methoxyphenyl ketone” is a solid with a melting point of 40-42 °C and a boiling point of 158-160 °C (4.5mmHg) .Wissenschaftliche Forschungsanwendungen
Stress-Induced Effects in Animal Models
N-Cyclopropylmethyl-7-(2,6-dimethoxy-4-methoxymethylphenyl)-2-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine tosylate (E2508), a selective corticotropin-releasing factor 1 receptor antagonist, demonstrated potential in reducing stress-induced defecation and visceral pain in rat models, suggesting its effectiveness in treating irritable bowel syndrome with fewer adverse events compared to current therapies (Taguchi et al., 2017).
Sigma Receptor Ligands and Cognitive Function
Studies involving NE-100, a sigma-selective ligand, revealed its ability to attenuate the cognitive dysfunction induced by phencyclidine (PCP) in rats, suggesting a role in managing cognitive impairments associated with conditions like schizophrenia (Ogawa et al., 1994).
Metabolic Pathways in Rodents
Research on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified multiple metabolic pathways, including deamination to aldehyde metabolites followed by reduction or oxidation, and desmethylation with subsequent acetylation of the amino group. These findings enhance the understanding of the metabolic fate of related compounds in biological systems (Kanamori et al., 2002).
Novel Opioids with High Receptor Affinities
The synthesis of 6-glycine and 14-phenylpropoxy substituted N-methyl- and N-cycloproplymethylmorphinans unveiled compounds with high affinity to opioid receptors, displaying potent and long-lasting antinociceptive effects in rodent models. This research contributes to the development of new analgesic agents with potential therapeutic applications (Spetea et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-6-4-10(5-7-11)12-8-9-2-3-9/h4-7,9,12H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELTXMOQPANOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-32-5 |
Source


|
| Record name | N-(cyclopropylmethyl)-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














